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Compound of Interest

Compound Name:
1-Cyclohexyl-3-ethyl-6-fluoro-1H-

indazole

Cat. No.: B1609666 Get Quote

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole

ring, stands as a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity,

coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and

acceptors, makes it an ideal framework for interacting with a diverse array of biological targets.

[1][2][3] This versatility is evidenced by its presence in numerous FDA-approved drugs,

including the anti-cancer agents axitinib and entrectinib, and the antiemetic granisetron.[1][3][4]

These compounds showcase the indazole core's capacity to be tailored for high-affinity

interactions with targets ranging from protein kinases to serotonin receptors.[3][4]

Within this important class of molecules lies 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a

specific derivative that has emerged in the patent literature as a compound with potential

pharmacological activity. This guide provides a comprehensive technical overview of this

molecule, synthesizing available data on its chemical properties, synthesis, and biological

context for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characterization
A precise understanding of a compound's physicochemical properties is the foundation of all

further research and development. These parameters influence solubility, membrane

permeability, and formulation characteristics.

Table 1: Physicochemical Properties of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1609666?utm_src=pdf-interest
https://pnrjournal.com/index.php/home/article/download/6147/7751/7473
https://www.researchgate.net/figure/Different-biological-activities-reported-with-Indazole-derivatives_fig2_362743313
https://img01.pharmablock.com/pdf/guanwang/5_3.pdf
https://pnrjournal.com/index.php/home/article/download/6147/7751/7473
https://img01.pharmablock.com/pdf/guanwang/5_3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9029309/
https://img01.pharmablock.com/pdf/guanwang/5_3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9029309/
https://www.benchchem.com/product/b1609666?utm_src=pdf-body
https://www.benchchem.com/product/b1609666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name
1-cyclohexyl-3-ethyl-6-

fluoroindazole
[5]

CAS Number 224048-17-3 [5]

Molecular Formula C₁₅H₁₉FN₂ [5]

Molecular Weight 246.32 g/mol Calculated

Density 1.19 g/cm³ [5]

InChI Key
AFCMOJDLYLBPOS-

UHFFFAOYSA-N
[5]

InChI

InChI=1S/C15H19FN2/c1-2-

14-13-9-8-11(16)10-12(13)18-

17(14)15-6-4-3-5-7-15

[5]

The molecule is also available as a hydrobromide salt (CAS 224301-45-5), which may offer

altered solubility and handling properties compared to the free base.[6]

Caption: Chemical Structure of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Synthesis and Experimental Protocols
The synthesis of substituted indazoles is a well-established field in organic chemistry, with

numerous methods available for constructing the core heterocyclic system.[7][8] For 1-
Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a plausible and efficient synthetic route begins with

a substituted fluorinated propiophenone.

Rationale for Synthetic Strategy
The chosen strategy is a variation of the classical Davis-Beirut reaction, which involves the

cyclization of an appropriately substituted ketone with hydrazine. This method is advantageous

due to the commercial availability of the starting materials and the generally high yields of the

cyclization step. The N-alkylation (in this case, N-cyclohexylation) is a critical step that defines

the final compound. Performing this step after the indazole ring formation allows for
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regioselective control, primarily targeting the N1 position, which is often more nucleophilic and

sterically accessible than the N2 position.

2',4'-Difluoropropiophenone
+ Hydrazine

Step 1: Cyclization
(Formation of Indazole Core)

3-ethyl-6-fluoro-1H-indazole
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 + Cyclohexyl Bromide
+ Base (e.g., K₂CO₃)

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Purification
(Chromatography/Recrystallization)
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Caption: High-level workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol
This protocol is a representative methodology based on established chemical principles for

indazole synthesis.
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Step 1: Synthesis of 3-ethyl-6-fluoro-1H-indazole

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add 2',4'-Difluoropropiophenone (1.0 eq) and a high-boiling point solvent such as

diethylene glycol or N-methyl-2-pyrrolidone (NMP).

Reagent Addition: Add hydrazine hydrate (2.0-3.0 eq) to the mixture. The excess hydrazine

serves as both a reactant and a base to facilitate the reaction.

Cyclization: Heat the reaction mixture to 150-180°C. The causality here is that high

temperature is required to overcome the activation energy for both the initial hydrazone

formation and the subsequent intramolecular nucleophilic aromatic substitution (SNA_r_),

where the hydrazone nitrogen displaces the ortho-fluorine atom to form the pyrazole ring.

Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The

product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold

water, and dry under vacuum.

Step 2: Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Reaction Setup: In a new flask, dissolve the crude 3-ethyl-6-fluoro-1H-indazole (1.0 eq) from

Step 1 in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium

carbonate (Cs₂CO₃) (1.5-2.0 eq). The base deprotonates the indazole N-H, forming the more

nucleophilic indazolide anion.

Alkylation: Add cyclohexyl bromide or cyclohexyl iodide (1.1-1.2 eq) to the mixture. Stir the

reaction at a moderately elevated temperature (e.g., 60-80°C) until TLC or LC-MS analysis

indicates the consumption of the starting material.

Workup and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the

solvent under reduced pressure. The resulting crude product is then purified. Column

chromatography on silica gel is the self-validating system here; a pure product will elute as a

single spot with a consistent R_f_ value, and its structure can be confirmed by NMR and

mass spectrometry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1609666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Activity and Potential Applications
While extensive published research on 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is limited,

patent literature provides a crucial insight into its intended application: as a modulator of the

cannabinoid (CB1) receptor.[9]

The Endocannabinoid System and CB1 Receptors
The endocannabinoid system is a critical neuromodulatory system involved in regulating a vast

range of physiological processes. Its primary components include the cannabinoid receptors

(CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for

their synthesis and degradation.[9]

CB1 Receptors: These are G protein-coupled receptors found predominantly in the central

nervous system (CNS) but also in peripheral tissues.[9] Their activation is responsible for the

psychotropic effects of cannabinoids and plays a key role in modulating pain, appetite, and

memory.

CB2 Receptors: These are primarily expressed in immune cells and are involved in

modulating inflammation and immune responses.[9]

Compounds that bind to and modulate CB1 receptors are of significant therapeutic interest for

the treatment of pain and other neurological conditions.[9] The patent describing derivatives

including 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole explicitly claims their utility for conditions

mediated by CB1 receptor activity.[9]
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ATP
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Caption: Potential mechanism of action via CB1 receptor modulation.
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Broader Context: The Therapeutic Potential of Indazoles
The indazole scaffold is a cornerstone of many modern therapeutic research programs. Its

derivatives have demonstrated a wide spectrum of biological activities, highlighting the

potential for discovering novel agents.[2][10]

Anti-Cancer: Many indazole-containing molecules act as potent kinase inhibitors, targeting

signaling pathways crucial for cancer cell proliferation and survival.[4]

Anti-Inflammatory: Certain indazole derivatives have shown promise as anti-inflammatory

agents, potentially through the inhibition of enzymes like phosphodiesterase or kinases

involved in inflammatory signaling, such as Apoptosis signal-regulating kinase 1 (ASK1).[2]

[11]

Antiprotozoal: Researchers have identified indazole derivatives with significant activity

against parasites like Leishmania major, indicating their potential as leads for new anti-

infective drugs.[12]

The investigation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole as a CB1 modulator fits

perfectly within this broader context of leveraging the indazole core for targeted therapeutic

intervention.

Conclusion and Future Directions
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a synthetic heterocyclic compound built upon

the medicinally significant indazole scaffold. While public domain data is sparse, its

documented synthesis and connection to cannabinoid receptor modulation in the patent

literature mark it as a compound of interest for drug discovery, particularly in the areas of pain

and neuromodulation.

Future research should focus on:

Detailed Pharmacological Profiling: Quantifying its binding affinity (K_i_) and functional

activity (EC₅₀/IC₅₀) at both CB1 and CB2 receptors to determine its potency and selectivity.

In Vivo Efficacy: Evaluating its effects in established animal models of pain, inflammation, or

other relevant CNS disorders.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand how

modifications to the cyclohexyl, ethyl, and fluoro substituents impact biological activity. This

is a critical step in optimizing a hit compound into a lead candidate.

Pharmacokinetic Assessment: Determining its absorption, distribution, metabolism, and

excretion (ADME) properties to evaluate its drug-like potential.

By pursuing these lines of inquiry, the scientific community can fully elucidate the therapeutic

potential of this promising indazole derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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